4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One

Catalog No.
S521171
CAS No.
1883429-22-8
M.F
C20H23N3O3
M. Wt
353.422
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]...

CAS Number

1883429-22-8

Product Name

4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One

IUPAC Name

4-[4-[(dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one

Molecular Formula

C20H23N3O3

Molecular Weight

353.422

InChI

InChI=1S/C20H23N3O3/c1-22(2)11-13-8-19(26-5)15(9-18(13)25-4)17-12-23(3)20(24)16-10-21-7-6-14(16)17/h6-10,12H,11H2,1-5H3

InChI Key

BJFSUDWKXGMUKA-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN(C)C)OC

Solubility

Soluble in DMSO

Synonyms

BI-9564; BI 9564; BI9564.

Description

The exact mass of the compound 4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One is 353.1739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • This compound likely belongs to the class of naphthyridinones, containing a naphthyridine core structure with a ketone (C=O) group at position 1.
  • The presence of a dimethylamino group (N(CH3)2) suggests potential biological activity.
  • The dimethoxy groups (OCH3) might enhance solubility and influence interactions with other molecules.

Origin and Significance

Without specific information, it's difficult to determine the origin or significance of this compound. It could be a novel research compound, a derivative of a known drug, or an intermediate in a synthesis process.


Molecular Structure Analysis

  • The key features include:
    • A bicyclic naphthyridine core, known for its diverse biological activities [].
    • A dimethylamino group, which can act as a basic site and potentially interact with biomolecules.
    • Two methoxy groups, which can increase water solubility and participate in hydrogen bonding.
  • A detailed analysis of the 3D structure and potential binding sites would require advanced computational modeling.

Chemical Reactions Analysis

  • Nucleophilic substitution at various positions on the naphthyridine ring [].
  • Deprotonation of the dimethylamino group to form a positively charged species.

Without experimental data, providing balanced chemical equations for specific reactions is not possible.

Physical and Chemical Properties

  • It's likely a solid at room temperature due to the presence of the naphthyridine core.
  • The methoxy groups might enhance water solubility compared to unsubstituted naphthyridinones.

There is no information on the mechanism of action for this specific compound. Naphthyridinones possess diverse biological activities, including antitumor, antibacterial, and antiviral effects []. The dimethylamino group could play a role in these activities by interacting with specific targets in biological systems. However, extensive research would be needed to elucidate the mechanism for this particular compound.

Here are some resources you can use to search for scientific literature on this specific compound:

  • Chemical Abstracts Service (CAS): is a searchable database of scientific literature that contains information on millions of chemical substances.
  • Google Scholar: is a freely accessible search engine that indexes scholarly publications.
  • ScienceDirect: is a subscription-based database of scientific journals published by Elsevier.
  • PubMed: is a free database of biomedical literature maintained by the National Institutes of Health (NIH).

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Exact Mass

353.1739

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

BI-9564

Dates

Modify: 2023-08-15
1: Karim RM, Schönbrunn E. An Advanced Tool To Interrogate BRD9. J Med Chem. 2016
2: Martin LJ, Koegl M, Bader G, Cockcroft XL, Fedorov O, Fiegen D, Gerstberger T,

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